molecular formula C12H13BrN2O2 B11830964 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one CAS No. 691868-45-8

6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one

Cat. No.: B11830964
CAS No.: 691868-45-8
M. Wt: 297.15 g/mol
InChI Key: SBEOZVCCSJKAHX-UHFFFAOYSA-N
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Description

6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one is a complex organic compound characterized by its unique spiro structure, which includes a bromine atom, a benzo[e][1,3]oxazine ring, and a piperidin-4-one moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[e][1,3]oxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Spirocyclization: The final step involves the formation of the spiro linkage with the piperidin-4-one moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted spiro derivatives with various functional groups.

Scientific Research Applications

6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
  • 6-Fluorospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
  • 6-Iodospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one

Uniqueness

6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and potentially enhancing its efficacy in certain applications.

Properties

CAS No.

691868-45-8

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

6-bromospiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one

InChI

InChI=1S/C12H13BrN2O2/c13-8-1-2-10-9(7-8)11(16)15-12(17-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)

InChI Key

SBEOZVCCSJKAHX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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